2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N8O/c1-2-30-18-16(26-27-30)17(23-12-24-18)29-9-7-28(8-10-29)11-15(31)25-14-5-3-13(4-6-14)19(20,21)22/h3-6,12H,2,7-11H2,1H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXSHQNORWKWEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following structural features:
- Triazolo[4,5-d]pyrimidine moiety : Known for diverse biological activities.
- Piperazine ring : Often associated with psychoactive and antimicrobial properties.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Adenosine Receptor Antagonism :
- Inhibition of Growth Factor Receptors :
- Antiviral Activity :
Case Studies and Research Findings
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic strategies include:
- Cyclocondensation Reactions : Utilized to form the triazolo[4,5-d]pyrimidine core.
- Piperazine Functionalization : Achieved through nucleophilic substitution reactions to introduce the piperazine moiety.
- Acetamide Formation : Final steps often involve acylation reactions to attach the acetamide group.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antimicrobial properties. Studies have shown that this compound can effectively inhibit the growth of various bacterial strains by disrupting cell wall synthesis and interfering with metabolic pathways. For example, a study demonstrated that compounds with similar structures showed inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for anticancer research. In vitro studies have indicated that it may induce apoptosis in cancer cell lines through the activation of caspase pathways .
Neurological Applications
Preliminary studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases. The piperazine moiety is known to interact with neurotransmitter systems, which could be beneficial in treating conditions like Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
A study conducted on various triazolo[4,5-d]pyrimidine derivatives showed that the compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 10 µg/mL. This highlights its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In a study focusing on breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM). Flow cytometry analysis revealed increased apoptosis rates, suggesting its potential as an anticancer therapeutic .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings:
Substituent Impact on Bioactivity: The -CF₃ group in the target compound confers greater metabolic resistance compared to the acetyl (-COCH₃) group in its analog (C₂₀H₂₄N₈O₂), which is prone to hydrolysis .
Structural Analysis via NMR :
- Compounds with similar triazolo-pyrimidinyl cores exhibit nearly identical NMR chemical shifts in regions corresponding to the piperazinyl and acetamide groups. However, substituent variations (e.g., -CF₃ vs. -COCH₃) cause distinct shifts in regions A (39–44 ppm) and B (29–36 ppm), aiding structural differentiation .
Thermodynamic and Kinetic Properties :
- The ethyl group on the triazolo-pyrimidinyl moiety stabilizes the molecule’s conformation, as seen in analogs like C₂₀H₂₄N₈O₂, reducing rotational freedom and enhancing target engagement .
- Methylphenyl substitution in C₂₃H₂₄N₈O₃S introduces steric bulk, which may limit access to hydrophobic binding pockets compared to the smaller -CF₃ group in the target compound .
Preparation Methods
Cyclocondensation of Aminotriazoles and Pyrimidine Derivatives
The triazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation reactions. Starting with 5-amino-1H-1,2,3-triazole, ethylation at the N3 position using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate yields 3-ethyl-5-amino-1H-1,2,3-triazole. Subsequent reaction with a pyrimidine precursor, such as 4,6-dichloropyrimidine-5-carbaldehyde, under acidic conditions (e.g., acetic acid at 80–100°C) facilitates cyclization to form 3-ethyl-7-chloro-[1,triazolo[4,5-d]pyrimidine.
Key Reaction Parameters:
Functionalization of the Piperazine Moiety
Synthesis of 1-(3-Ethyltriazolopyrimidin-7-yl)Piperazine
The 7-chloro intermediate undergoes nucleophilic aromatic substitution with piperazine. In anhydrous DMF or THF, heating at 60–80°C for 12–24 hours in the presence of a base (e.g., triethylamine) substitutes the chlorine atom with piperazine.
Optimization Considerations:
-
Molar Ratio: 1:1.2 (chloro-triazolopyrimidine:piperazine)
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane)
Introduction of the Acetamide Side Chain
Preparation of 2-Chloro-N-[4-(Trifluoromethyl)Phenyl]Acetamide
The acetamide side chain is synthesized by reacting 4-(trifluoromethyl)aniline with chloroacetyl chloride in dichloromethane. The reaction proceeds at 0–5°C with slow addition of triethylamine to neutralize HCl byproducts.
Reaction Scheme:
Coupling of Piperazine and Acetamide Intermediates
The final step involves alkylation of the piperazine nitrogen with 2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide. In acetonitrile or DMF, heating at 50–60°C for 8–12 hours with potassium iodide as a catalyst affords the target compound.
Critical Parameters:
Analytical and Purification Strategies
Chromatographic Techniques
Spectroscopic Characterization
-
H NMR (DMSO-d6): δ 1.42 (t, J=7.0 Hz, 3H, CH2CH3), 2.60–2.80 (m, 4H, piperazine), 3.85 (s, 2H, CH2CO), 7.65 (d, J=8.5 Hz, 2H, ArH), 8.10 (s, 1H, triazolopyrimidine).
Challenges and Mitigation
Regioselectivity in Triazolopyrimidine Formation
Competing pathways during cyclization may yieldtriazolo[4,3-a]pyrimidine isomers. Using excess acetic acid and controlled temperature minimizes byproducts.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions optimize yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the triazolopyrimidine core, followed by functionalization with piperazine and acetamide groups. Key steps include:
| Reaction Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Triazolopyrimidine core synthesis | 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine derivatives, nucleophilic substitution | Forms the heterocyclic backbone | |
| Piperazine coupling | DMF or dichloromethane, 60–80°C, 12–24 hrs | Introduces the piperazine moiety | |
| Acetamide functionalization | N-[4-(trifluoromethyl)phenyl]acetamide, EDCI/HOBt, room temperature | Attaches the lipophilic acetamide group |
Optimization Tips:
- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity during piperazine coupling .
- Control reaction temperatures (±5°C) to minimize side products .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) for >95% purity .
Q. Which spectroscopic techniques are most effective for confirming the molecular structure and purity of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:
| Technique | Application | Key Data Points | Reference |
|---|---|---|---|
| 1H/13C NMR | Confirm substituent positions and purity | δ 8.2–8.5 ppm (triazolopyrimidine H), δ 3.5–4.0 ppm (piperazine CH2) | |
| HRMS | Verify molecular formula | m/z [M+H]+ calculated vs. observed | |
| HPLC | Assess purity | Retention time consistency, >98% area | |
| FT-IR | Identify functional groups (e.g., C=O, C-F) | 1680–1700 cm−1 (amide C=O), 1100–1200 cm−1 (C-F) |
Best Practices:
- Use deuterated DMSO for NMR to resolve acidic protons (e.g., amide NH) .
- Pair HPLC with UV detection (λ = 254 nm) for trace impurity analysis .
Q. How does the triazolopyrimidine core influence the compound’s physicochemical properties and reactivity?
Methodological Answer: The triazolopyrimidine core contributes to:
- Lipophilicity : The fused heterocycle increases logP, enhancing membrane permeability .
- Electron-Deficient Character : Facilitates nucleophilic aromatic substitution (e.g., piperazine coupling) .
- Biological Stability : Resistance to metabolic degradation due to aromaticity and fluorine substituents .
Structural Insights:
- The ethyl group at N3 minimizes steric hindrance during target binding .
- Piperazine enhances solubility via protonation at physiological pH .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities across different assays?
Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:
Case Study:
Discrepancies in IC50 values (e.g., 0.5 µM vs. 2.0 µM) may reflect differences in ATP concentrations. Normalize data to 1 mM ATP for cross-study comparisons .
Q. What computational approaches predict the binding affinity and selectivity of this compound toward kinase targets?
Methodological Answer: Integrated computational workflows are recommended:
Implementation:
Q. How can the pharmacokinetic profile be optimized through structural modifications?
Methodological Answer: Key SAR-driven modifications include:
Validation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
